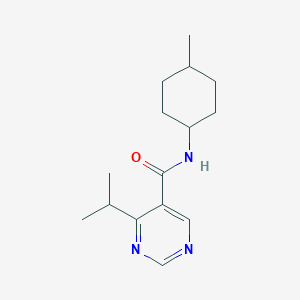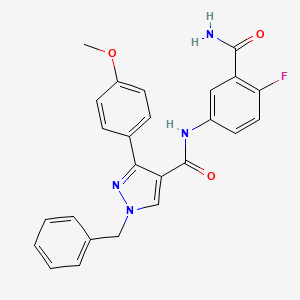
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide, also known as JNJ-31020028, is a chemical compound that has been studied for its potential therapeutic effects. This compound has been found to have a high affinity for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological processes.
Wirkmechanismus
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has a high affinity for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, which may explain the therapeutic potential of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been shown to have anti-inflammatory effects in various animal models of disease. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. In addition, N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been shown to modulate the function of immune cells, including T cells, B cells, and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in lab experiments is its high affinity for the CB2 receptor, which allows for specific targeting of immune cells. However, one limitation is that the compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide. One area of interest is the potential use of this compound in the treatment of autoimmune diseases. Further studies are needed to determine the efficacy and safety of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in animal models and clinical trials. Another area of interest is the development of more selective CB2 receptor agonists, which could have fewer off-target effects and greater therapeutic potential. Additionally, the role of the CB2 receptor in various physiological processes, such as pain, inflammation, and neuroprotection, is still not fully understood and requires further investigation.
Synthesemethoden
The synthesis of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been reported in the literature. The method involves the reaction of 4-methylcyclohexanone with ethyl cyanoacetate in the presence of potassium tert-butoxide to form a cyanoester intermediate. This intermediate is then treated with hydrazine hydrate and the resulting hydrazide is reacted with 2-bromo-2-methylpropionyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been studied for its potential therapeutic effects in various diseases. The compound has been found to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-10(2)14-13(8-16-9-17-14)15(19)18-12-6-4-11(3)5-7-12/h8-12H,4-7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZXJUOBBLYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN=CN=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)

